

Application Notes & Protocols: Synthesis and Purification of 27-Hydroxycholesterol

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Compound of Interest

Compound Name: 27-Hydroxycholesterol

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This document provides detailed methodologies for the chemical synthesis, purification, and characterization of **27-Hydroxycholesterol** (27-HC), a critical oxysterol in biomedical research. The protocols outlined are intended to guide researchers in producing high-purity 27-HC for in-vitro and in-vivo studies.

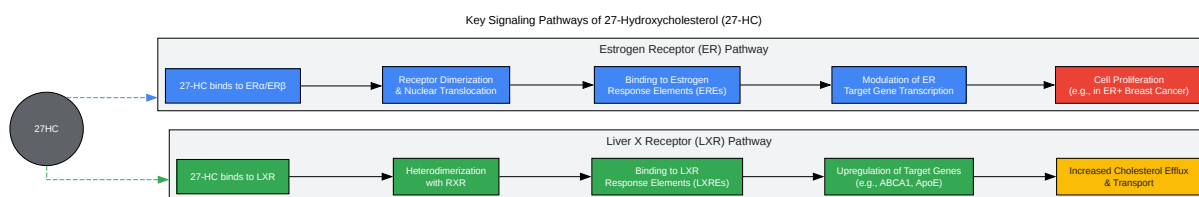
Introduction

27-Hydroxycholesterol (27-HC) is a primary metabolite of cholesterol, synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1] It is the most abundant circulating oxysterol and plays a pivotal role in cholesterol homeostasis, bile acid synthesis, and cellular signaling.[1][2] Notably, 27-HC functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR), implicating it in the pathophysiology of various diseases, including breast cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4][5]

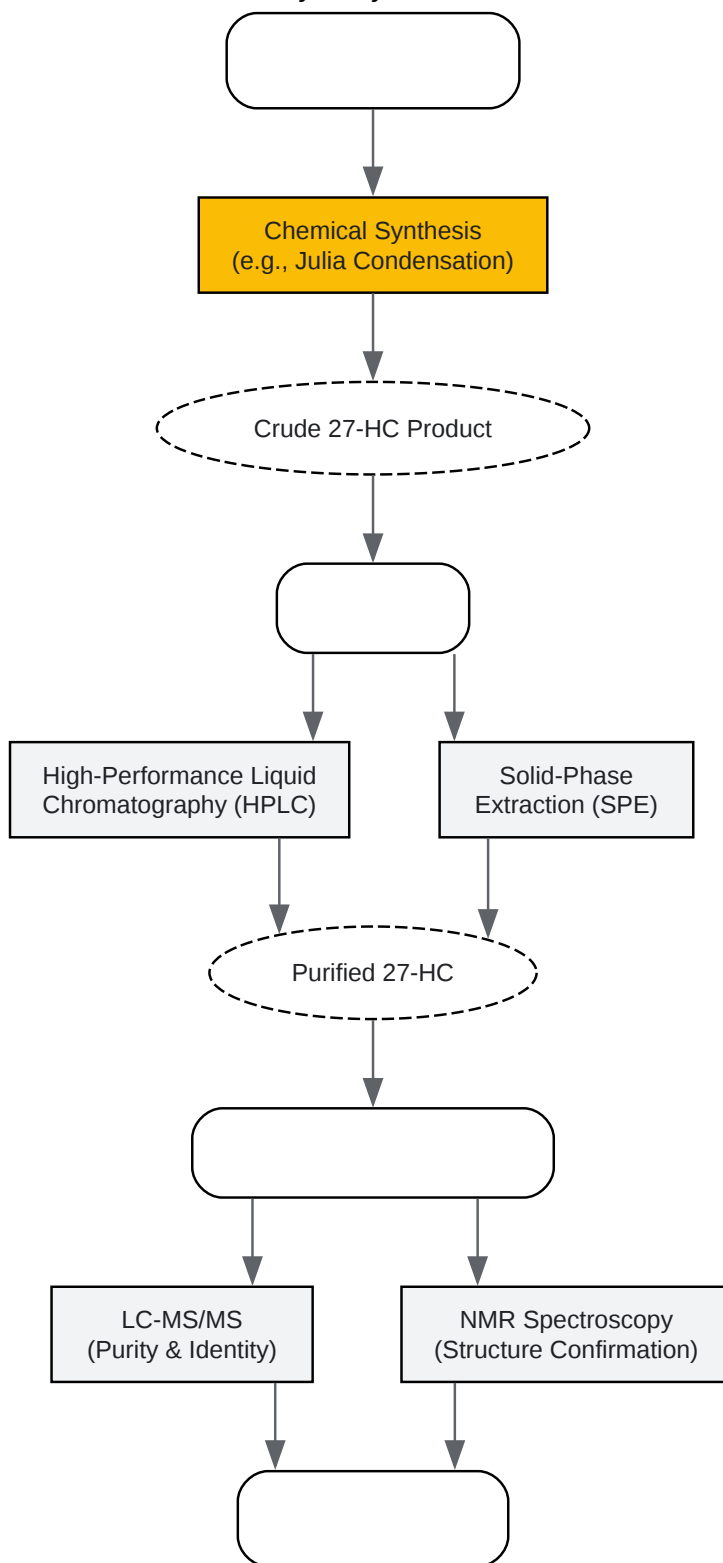
Given its biological significance, the availability of high-purity 27-HC is essential for research into its mechanisms of action and for the development of targeted therapeutics. These protocols describe a robust method for its chemical synthesis and subsequent purification.

Signaling Pathways of 27-Hydroxycholesterol

27-HC exerts its biological effects primarily through the activation of two key nuclear receptors: the Estrogen Receptor (ER) and the Liver X Receptor (LXR).



Workflow for 27-Hydroxycholesterol Production

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